MFCD06642275
Description
MFCD06642275 (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is a boronic acid derivative characterized by a bromine and chlorine substituent on the aromatic ring, which confers unique reactivity and physicochemical properties. Key parameters include:
- LogP (octanol-water partition coefficient): Calculated values range from 0.61–2.15 (XLOGP3: 2.15, WLOGP: 0.78) .
- Solubility: Moderately soluble in water (0.24 mg/mL, 0.00102 mol/L) and classified as "soluble" under standard conditions .
- Synthetic route: Prepared via palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water at 75°C using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride .
Properties
IUPAC Name |
N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c1-26-17-5-3-2-4-16(17)22-11-18(25)24-19-23-10-15(27-19)8-12-6-13(20)9-14(21)7-12/h2-7,9-10,22H,8,11H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELDQPMQPMQUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06642275 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
MFCD06642275 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.
Scientific Research Applications
MFCD06642275 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of MFCD06642275 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Two structurally similar compounds were selected for comparison:
| Parameter | MFCD06642275 (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid (CAS: 905306-69-6) | (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS: 1761-61-1) |
|---|---|---|---|
| Molecular Weight | 235.27 g/mol | 138.17 g/mol | 201.02 g/mol |
| Substituents | Br, Cl, B(OH)₂ | Br, Cl, B(OH)₂ | Br, 2Cl, B(OH)₂ |
| LogP (XLOGP3) | 2.15 | 1.64 | 2.47 |
| Solubility (mg/mL) | 0.24 | 0.69 | 0.24 |
| BBB Permeability | Yes | No | No |
| Synthetic Yield | 30–69% (varies by method) | 98% (green chemistry route) | 98% (catalytic method) |
| Similarity Score | - | 0.71 | 0.87 |
Data sourced from experimental studies
Key Differences and Implications
Structural Variations :
- (3-Bromo-5-chlorophenyl)boronic acid lacks BBB permeability due to its smaller molecular size (138.17 g/mol) and lower LogP (1.64), limiting its utility in central nervous system (CNS) drug design .
- (6-Bromo-2,3-dichlorophenyl)boronic acid exhibits higher LogP (2.47) and reduced solubility (0.24 mg/mL), making it less ideal for aqueous-phase reactions compared to this compound .
Synthetic Efficiency :
- This compound achieves moderate yields (30–69%) via palladium catalysis, whereas the dichloro analogue achieves 98% yield using recyclable A-FGO catalysts under green conditions .
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